
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-butyldimethylsilyl-protected compounds often involves the use of tert-butyldimethylsilyl chloride as a silylating agent. These reactions typically target hydroxyl groups in molecules, replacing the hydrogen atom of the hydroxyl group with a tert-butyldimethylsilyl group. This transformation protects the hydroxyl group from undesired reactions during subsequent synthetic steps. One example includes the study on the synthesis of key intermediates for the production of biotin, demonstrating the utility of tert-butyldimethylsilyl-protected intermediates in complex organic synthesis (Qin et al., 2014).
Aplicaciones Científicas De Investigación
Decomposition and Environmental Impact
- Decomposition of Methyl Tert-Butyl Ether : A study demonstrates the feasibility of using a radio frequency (RF) plasma reactor for decomposing and converting MTBE, a compound related to the query, into simpler hydrocarbons like methane and ethylene, indicating a method for mitigating environmental pollution from similar compounds (Hsieh et al., 2011).
Environmental Behavior and Fate
- Environmental Behavior of Methyl tert‐butyl ether (MTBE) : Research on MTBE, a compound structurally related to the query, provides insights into its high solubility in water, weak sorption to subsurface solids, and resistance to biodegradation in groundwater, contributing to its persistent environmental contamination (Squillace et al., 1997).
Biodegradation and Remediation
Biodegradation of Aryloxyphenoxy-propionate Herbicides : This review outlines the microbial catabolism of aryloxyphenoxy-propionate herbicides, a class of compounds that includes structures with functionalities similar to the query, emphasizing the potential for microbial remediation of contaminated environments (Zhou et al., 2018).
Microbial Degradation of MTBE : A comprehensive review discusses the aerobic and anaerobic biodegradation pathways of MTBE, highlighting the enzymes involved and the metabolic intermediates formed, which could offer strategies for the remediation of similar ether compounds (Fiorenza and Rifai, 2003).
Adsorption and Purification
- Adsorption Studies of MTBE : The review summarizes the use of various adsorbents for the removal of MTBE from water, a topic relevant to the purification and environmental management of related chemical compounds (Vakili et al., 2017).
Propiedades
Número CAS |
67226-75-9 |
|---|---|
Nombre del producto |
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate |
Fórmula molecular |
C₁₃H₂₆O₄Si |
Peso molecular |
274.43 |
Sinónimos |
2-Methyl-1,3-dioxolane-2-propanoic Acid (1,1-Dimethylethyl)dimethylsilyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



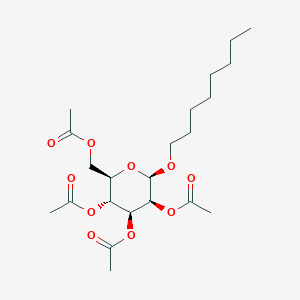
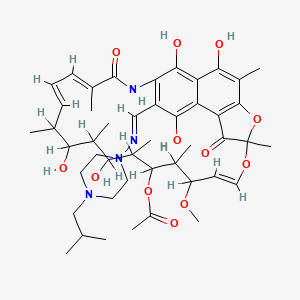
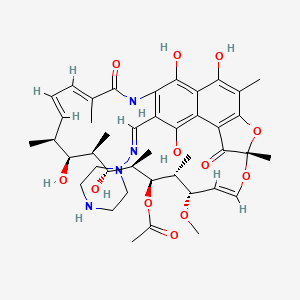
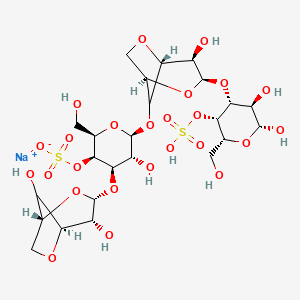
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate](/img/structure/B1140614.png)
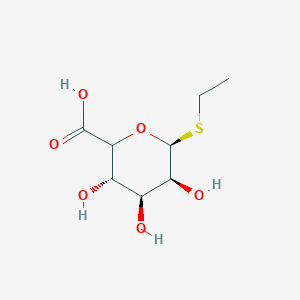
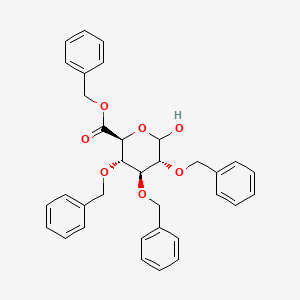
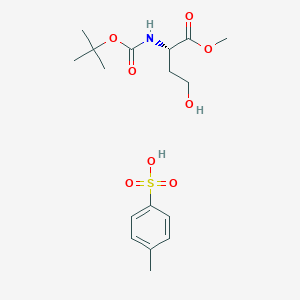
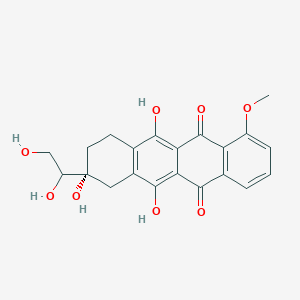
![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)
![[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one](/img/structure/B1140626.png)
![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)